

A Head-to-Head Comparison of Acrivastine and Terfenadine Efficacy

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Compound of Interest

Compound Name: *Acrivastine*

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In the landscape of second-generation antihistamines, both **acrivastine** and terfenadine have been utilized for the management of allergic conditions. While both drugs have demonstrated efficacy in controlling histamine-mediated symptoms, a critical distinction in their safety profiles, particularly concerning cardiac effects, sets them apart. This guide provides a comprehensive comparison of the efficacy and safety of **acrivastine** and terfenadine, supported by data from clinical studies, for an audience of researchers, scientists, and drug development professionals.

Efficacy in Allergic Conditions

Clinical trials have directly compared the efficacy of **acrivastine** and terfenadine in various allergic disorders, including seasonal allergic rhinitis, chronic idiopathic urticaria, and symptomatic dermographism. The general consensus from these studies is that both antihistamines exhibit comparable efficacy in alleviating symptoms.

Seasonal Allergic Rhinitis

In a double-blind, multicentre study involving 83 patients with seasonal allergic rhinitis, treatment with either 8 mg of **acrivastine** three times daily or 60 mg of terfenadine twice daily resulted in equal efficacy in reducing the severity of sneezing, itchy nose, blocked nose, running nose, itchy eyes, watery eyes, and itchy throat.^[1] Both treatments were well-tolerated and effectively controlled the symptoms of seasonal allergic rhinitis.^[1] A comprehensive review of 11 placebo-controlled studies with almost 1000 patients further solidified the efficacy of 8 mg **acrivastine** taken three times a day for seasonal allergic rhinitis.^[2]

Chronic Idiopathic Urticaria

A randomized, double-blind, crossover study in 56 patients with chronic idiopathic urticaria compared **acrivastine** (4 mg and 8 mg, three times daily) with terfenadine (60 mg, three times daily) and placebo.[3] All active treatments were significantly more effective than placebo in controlling the signs and symptoms of urticaria.[3] While no significant differences were observed between the active treatments, there was a trend favoring the 8 mg dose of **acrivastine** and terfenadine over the 4 mg dose of **acrivastine**. [3]

Symptomatic Dermographism

In a double-blind, crossover study with 12 patients, both 8 mg of **acrivastine** three times daily and 60 mg of terfenadine three times daily were found to be significantly more effective than placebo in treating symptomatic dermographism and reducing wealing induced by a dermographometer.[4]

Onset of Action

A key differentiator in the efficacy profile of these two drugs is their speed of onset. A study comparing the H1-antagonism of 8 mg of **acrivastine** and 60 mg of terfenadine through histamine bronchial challenge in 10 volunteers found that **acrivastine** has a faster onset of action.[5] The effects of **acrivastine** at 1 and 2 hours post-administration were comparable to terfenadine at 2 hours; however, terfenadine's effect at 1 hour was significantly less.[5]

Data Presentation

Table 1: Comparison of Efficacy in Clinical Trials

Indication	Acrivastine Dosage	Terfenadine Dosage	Number of Patients	Study Design	Key Efficacy Findings	Reference
Seasonal Allergic Rhinitis	8 mg, three times daily	60 mg, twice daily	83	Double-blind, multicentre	Both agents were equally efficacious in reducing the severity of a range of allergic rhinitis symptoms.	[1]
Chronic Idiopathic Urticaria	4 mg and 8 mg, three times daily	60 mg, three times daily	56	Randomized, double-blind, crossover	All active treatments were significantly better than placebo. Efficacy trends favored 8 mg acrivastine and terfenadine over 4 mg acrivastine.	[3]
Symptomatic Dermographism	8 mg, three times daily	60 mg, three times daily	12	Double-blind, crossover	Both active treatments were significantly more effective	[4]

					than placebo in reducing signs and symptoms.
					Acrivastine demonstrated a faster onset of action than terfenadine.
Onset of Action (Histamine Bronchial Challenge)	8 mg	60 mg	10	Double-blind, randomized, crossover	[5]

Safety Profile: The Critical Distinction

The most significant difference between **acrivastine** and terfenadine lies in their safety profiles, specifically concerning cardiotoxicity.

Terfenadine: The use of terfenadine has been associated with a risk of a life-threatening cardiac arrhythmia known as torsades de pointes. This is due to the parent drug's ability to block the delayed rectifier potassium current (IKr) in the heart, which is encoded by the hERG gene. This blockade can prolong the QT interval of the electrocardiogram (ECG). Under normal circumstances, terfenadine is rapidly and extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver to its active metabolite, fexofenadine, which does not possess these cardiotoxic properties. However, if the metabolism of terfenadine is inhibited, for instance by co-administration of CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or in individuals with liver disease, plasma concentrations of the parent terfenadine can rise to dangerous levels, leading to potentially fatal arrhythmias.

Acrivastine: In contrast, extensive clinical experience and specific studies have not linked **acrivastine** with clinically significant adverse cardiovascular effects, including QT prolongation or torsades de pointes. Its safety profile is a key advantage over terfenadine. While a review of multiple studies indicated a small increase in the incidence of drowsiness with **acrivastine** compared to placebo, this was similar to that observed with terfenadine.[2] A study on driving performance showed that the normal therapeutic dose of **acrivastine** (8 mg) had little effect,

while higher doses did impair performance.[6] Terfenadine, at the doses tested, had no significant effect on driving performance.[6]

Table 2: Comparative Safety Profile

Feature	Acrivastine	Terfenadine
Cardiotoxicity (QT Prolongation/Torsades de Pointes)	No significant risk identified.	Significant risk, especially with impaired metabolism.
Mechanism of Cardiotoxicity	Not applicable.	Blocks the hERG potassium channel.
Drug Interactions	Caution with central nervous system depressants.	High risk with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin).
Sedation	Low incidence, similar to terfenadine at therapeutic doses.	Low incidence of sedation.

Experimental Protocols

Study on Seasonal Allergic Rhinitis (Multicentre, Double-Blind)[1]

- Objective: To compare the efficacy and safety of **acrivastine** and terfenadine in treating seasonal allergic rhinitis.
- Participants: 83 patients with a clinical history of seasonal allergic rhinitis.
- Methodology: A double-blind, multicentre study with three treatment periods totaling 56 days. Patients were randomly assigned to receive either **acrivastine** (8 mg three times daily) or terfenadine (60 mg twice daily).
- Efficacy Assessment: Patients recorded the daily severity of seven key symptoms: sneezing, itchy nose, blocked nose, running nose, itchy eyes, watery eyes, and itchy throat. Physicians and patients also provided overall ratings at the end of each treatment period.

- Safety Assessment: Monitoring and recording of any adverse events reported by the patients.

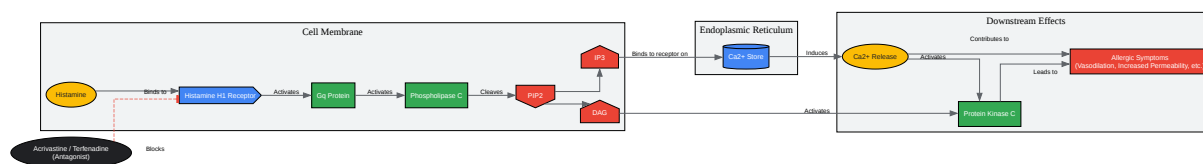
Study on Chronic Idiopathic Urticaria (Randomized, Double-Blind, Crossover)[3]

- Objective: To investigate the efficacy of two doses of **acrivastine** versus terfenadine and placebo in chronic idiopathic urticaria.
- Participants: 56 patients diagnosed with chronic idiopathic urticaria.
- Methodology: A fully randomized, double-blind, crossover study design. Patients received **acrivastine** (4 mg and 8 mg), terfenadine (60 mg), and placebo, each administered three times daily during different treatment periods.
- Efficacy Assessment: Control of the signs and symptoms of urticaria was assessed.
- Safety Assessment: Reports of drowsiness were recorded and compared between treatment groups.

Study on Onset of Action (Double-Blind, Randomized, Crossover)[5]

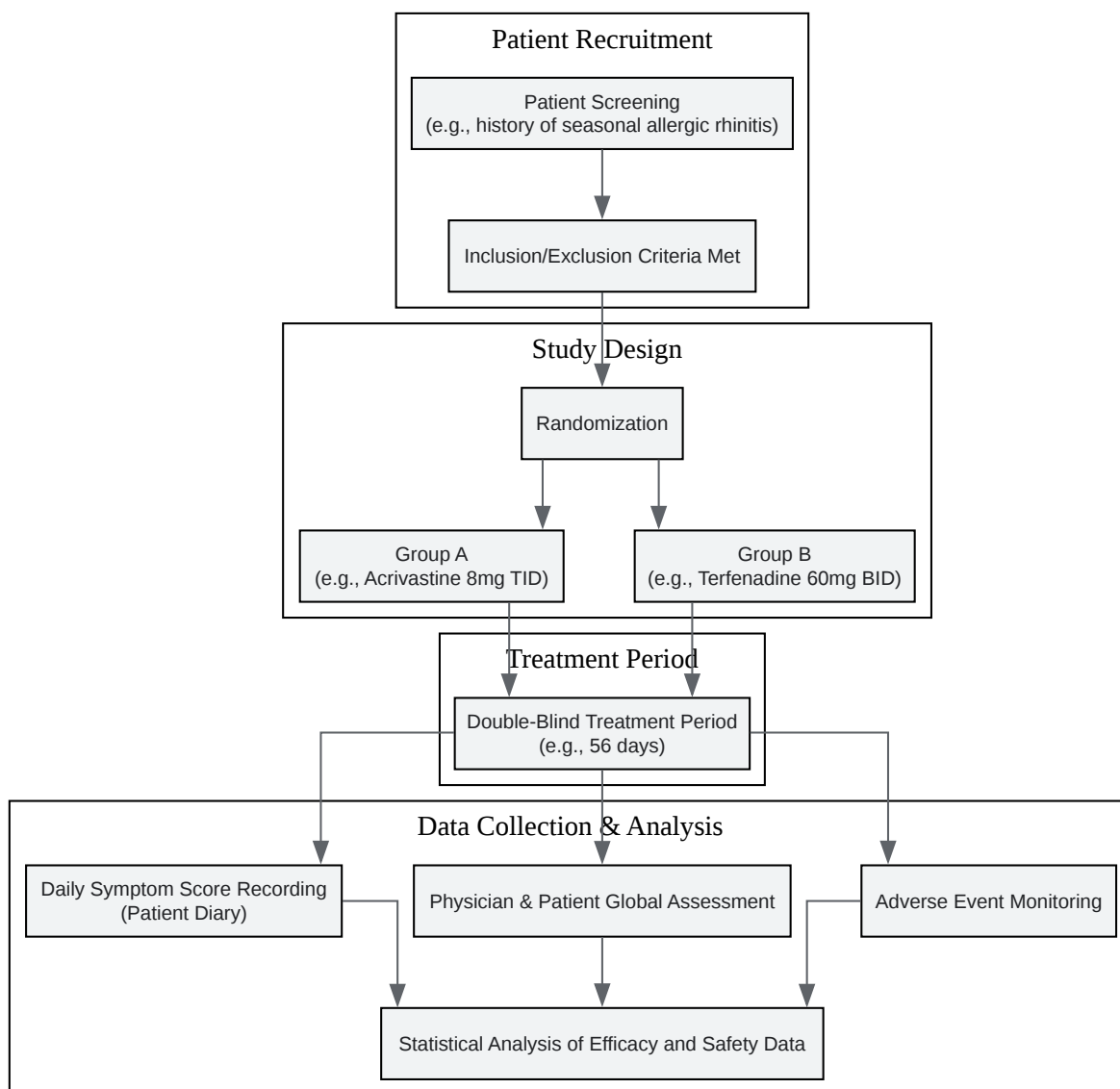
- Objective: To compare the speed of onset of H1-antagonism of **acrivastine** and terfenadine.
- Participants: 10 healthy volunteers.
- Methodology: A double-blind, randomized, balanced crossover study. Participants received either **acrivastine** (8 mg), terfenadine (60 mg), or placebo at 1 or 2 hours before a histamine bronchial challenge.
- Efficacy Assessment: The response to inhaled histamine was measured to determine the degree of H1-antagonism.

Mandatory Visualization



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Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.



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Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.

Conclusion

In a head-to-head comparison, **acrivastine** and terfenadine demonstrate comparable efficacy in the management of allergic rhinitis, chronic idiopathic urticaria, and symptomatic dermographism. **Acrivastine**, however, offers the advantage of a more rapid onset of action. The most critical differentiating factor is their safety profile. Terfenadine carries a significant risk of life-threatening cardiac arrhythmias, particularly when its metabolism is impaired.

Acrivastine has not been associated with such cardiotoxic effects, making it a safer therapeutic alternative. For researchers and drug development professionals, the case of terfenadine serves as a crucial example of the importance of thorough cardiovascular safety assessment and understanding of metabolic pathways in drug design and evaluation.

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